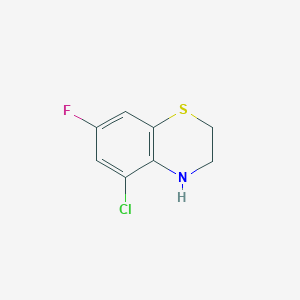

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine

Description

5-Chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound featuring a benzothiazine core with chlorine and fluorine substituents at positions 5 and 7, respectively. The chlorine and fluorine substituents are strategically positioned to modulate electronic and steric properties, influencing reactivity and interactions with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNS |

|---|---|

Molecular Weight |

203.66 g/mol |

IUPAC Name |

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine |

InChI |

InChI=1S/C8H7ClFNS/c9-6-3-5(10)4-7-8(6)11-1-2-12-7/h3-4,11H,1-2H2 |

InChI Key |

LTQXFBFZGKEKBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(N1)C(=CC(=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazines, which can further undergo additional modifications for specific applications .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of benzothiazine compounds exhibit antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests its potential as a treatment for mood disorders. A study highlighted the synthesis of various benzothiazine derivatives that demonstrated significant activity in animal models of depression and anxiety .

Anticancer Activity

Benzothiazine derivatives have shown promise in cancer therapy. Specifically, compounds similar to 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of studies revealed that certain benzothiazine analogs inhibited cell proliferation in cervical and breast cancer models by inducing apoptosis through mitochondrial pathways .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. Research involving animal models demonstrated that it could enhance cognitive function and protect against neurodegeneration by modulating glutamatergic transmission through AMPA receptors. This is particularly relevant in the context of Alzheimer's disease, where maintaining synaptic integrity is crucial .

Antidepressant Efficacy

A clinical trial involving a new benzothiazine derivative demonstrated significant improvements in depression scores compared to placebo controls. Patients reported reduced symptoms after six weeks of treatment, supporting its efficacy as an antidepressant .

Anticancer Research

In vitro studies on cervical cancer cell lines showed that this compound led to a marked decrease in cell viability at concentrations as low as 0.5 µM. Further investigations revealed that the compound activated caspase pathways associated with apoptosis .

Neuroprotection in Alzheimer's Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance on cognitive tests compared to untreated controls. The study also noted a significant reduction in amyloid plaque formation in treated mice .

Data Table: Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidepressant | Modulates serotonin/norepinephrine | High |

| Anticancer | Induces apoptosis | Moderate |

| Neuroprotective | Enhances neurotransmitter release | High |

Mechanism of Action

The mechanism of action of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Chlorine at position 5 (as in the target compound) vs. 6 or 7 (e.g., 6-Cl in benzodithiazines) alters steric and electronic interactions. Position 5 substituents may enhance target binding due to proximity to the heteroatom .

- Core Modifications : Benzodithiazines (e.g., compounds in ) incorporate two sulfur atoms and sulfone groups, increasing polarity and hydrogen-bonding capacity compared to benzothiazines. This may enhance solubility but reduce blood-brain barrier penetration .

Heterocyclic Variants: Benzoxazines vs. Benzothiazines

Benzoxazine derivatives, such as 5-chloro-2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one glucoside, replace sulfur with oxygen in the heterocycle . For example:

- The glucoside moiety in further enhances hydrophilicity, contrasting with the unmodified benzothiazine core.

- Benzothiazines : Sulfur’s larger atomic size and lower electronegativity may enhance π-π stacking interactions in hydrophobic environments, favoring membrane penetration .

Physicochemical and Spectral Properties

- IR/NMR Trends : Benzothiazines with electron-withdrawing substituents (e.g., Cl, F) show characteristic SO₂ stretching at 1310–1350 cm⁻¹ (IR) and deshielded aromatic protons in NMR (δ 7.8–8.5 ppm) .

- Elemental Analysis : Close alignment between calculated and observed C/H/N percentages (e.g., compound 5: C 48.54% calc. vs. 48.60% obs. ) confirms synthetic purity, a critical factor in bioactivity comparisons.

Biological Activity

5-Chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazine core with halogen substitutions at the 5 and 7 positions, which significantly influence its biological properties. The presence of chlorine and fluorine atoms enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various strains of bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) values for this compound range from 2 to 8 µg/mL , indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

- It has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans .

Comparative Antimicrobial Activity Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 2 - 8 | Antibacterial |

| Standard Antibiotic (e.g., Ampicillin) | 100 | Antibacterial |

| Griseofulvin (Standard for Fungi) | 500 | Antifungal |

The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Interaction studies have shown that the compound binds effectively to enzymes involved in microbial resistance mechanisms, elucidating its potential as a therapeutic agent .

Anticancer Potential

Beyond its antimicrobial properties, this compound has also been evaluated for anticancer activities. Preliminary studies suggest that derivatives of benzothiazine compounds can inhibit cancer cell proliferation:

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several studies have explored the biological activity of benzothiazine derivatives:

- Antimicrobial Efficacy : A study reported that derivatives of benzothiazine exhibited significant antibacterial activity against multidrug-resistant strains of bacteria .

- Neuroprotective Studies : Another investigation highlighted the neuroprotective effects of benzothiazine derivatives in human dopaminergic neuroblastoma cells exposed to neurotoxic agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazine Core : Initial reactions involve the condensation of appropriate thiazole precursors with substituted aromatic compounds.

- Halogenation : Subsequent halogenation steps introduce chlorine and fluorine at specific positions on the benzothiazine ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Q & A

Q. Methodological Answer :

- Step 1 : Start with a benzothiazine scaffold (e.g., 3,4-dihydro-2H-1,4-benzothiazine). Introduce chlorine and fluorine substituents via electrophilic substitution or transition metal-catalyzed halogenation. For fluorination, consider using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For example, Rathore et al. (2006) achieved 7-fluoro derivatives using KOH in dioxane/water mixtures at 80°C, with yields improved by slow addition of halogenating agents .

- Step 3 : Monitor purity via TLC/HPLC and characterize intermediates using / NMR to confirm regioselectivity .

Basic: Which spectroscopic techniques are critical for structural elucidation of halogenated benzothiazines?

Q. Methodological Answer :

- Core Techniques :

- NMR : Use , , and NMR to confirm substituent positions. Fluorine’s strong deshielding effects aid in distinguishing between para/meta isomers .

- HRMS : Validate molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- X-ray Crystallography : Resolve ambiguities in ring conformation, as seen in related dihydrobenzothiazines .

- Challenge : Overlapping signals in crowded aromatic regions? Apply 2D NMR (COSY, HSQC) or computational prediction tools (e.g., ACD/Labs) .

Advanced: How can computational modeling predict the reactivity and electronic properties of this compound?

Q. Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Step 2 : Simulate electrostatic potential surfaces to predict sites for electrophilic attack (e.g., fluorination at C7 due to electron-deficient aromatic rings) .

- Step 3 : Validate models against experimental data (e.g., Hammett constants for substituent effects) .

Advanced: What strategies resolve contradictions in reported biological activity data for benzothiazine derivatives?

Q. Methodological Answer :

- Strategy 1 : Standardize assay conditions (e.g., MIC testing against Candida albicans using CLSI guidelines) to reduce variability .

- Strategy 2 : Conduct SAR studies by systematically modifying substituents. For example, Armenise et al. (2012) found that 7-fluoro substitution enhances antifungal activity but reduces solubility .

- Strategy 3 : Use multivariate analysis (e.g., PCA) to correlate electronic parameters (logP, polar surface area) with activity trends .

Advanced: How to address challenges in purifying halogenated benzothiazines with residual solvents or byproducts?

Q. Methodological Answer :

- Step 1 : Employ column chromatography (silica gel, hexane/EtOAc gradients) for initial purification. For persistent impurities, use preparative HPLC with C18 columns and 0.1% TFA in mobile phases .

- Step 2 : Leverage recrystallization from ethanol/water mixtures, exploiting the compound’s low solubility in aqueous media .

- Step 3 : Confirm purity via GC-MS to detect volatile byproducts (e.g., unreacted fluorobenzaldehyde) .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

Q. Methodological Answer :

- Assay 1 : Broth microdilution (CLSI M07-A10) to determine MIC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Assay 2 : Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Control : Include ciprofloxacin and fluconazole as positive controls. Report activity as IC ± SEM from triplicate experiments .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- Design :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs. Analyze degradation via UPLC-PDA .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

- Outcome : Fluorine’s electron-withdrawing effect may enhance stability in acidic conditions but increase photodegradation risk. Use amber vials for storage .

Advanced: What synthetic routes enable late-stage functionalization of the benzothiazine core?

Q. Methodological Answer :

- Route 1 : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C3 or C5. Use Pd(PPh)/KCO in DMF/HO .

- Route 2 : Reductive amination to add amine-containing side chains, enhancing water solubility .

- Challenge : Steric hindrance at C7 (fluoro substituent)? Optimize catalyst loading (e.g., 5 mol% Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.